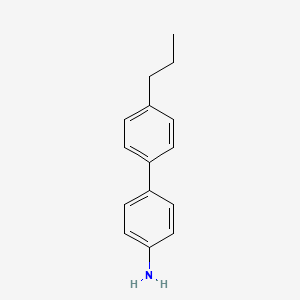

4-(4-Propylphenyl)aniline

CAS No.: 60040-12-2

Cat. No.: VC2460058

Molecular Formula: C15H17N

Molecular Weight: 211.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60040-12-2 |

|---|---|

| Molecular Formula | C15H17N |

| Molecular Weight | 211.3 g/mol |

| IUPAC Name | 4-(4-propylphenyl)aniline |

| Standard InChI | InChI=1S/C15H17N/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3,16H2,1H3 |

| Standard InChI Key | UNHOIPHYTXGJQL-UHFFFAOYSA-N |

| SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CC=C(C=C2)N |

Introduction

4-(4-Propylphenyl)aniline, with the CAS number 60040-12-2, is a chemical compound that belongs to the class of aromatic amines. It is used in various applications, including pharmaceuticals, intermediates, and custom synthesis . This compound is structurally composed of a phenyl ring attached to a propyl group and an aniline moiety, which provides it with unique chemical properties.

Synthesis and Applications

4-(4-Propylphenyl)aniline can be involved in various chemical reactions, such as reductive amination, where it reacts with aldehydes to form amines . This compound is also used as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

| Supplier | Quantity | Price |

|---|---|---|

| Biosynth | 100 mg | $347.00 |

| Biosynth | 1 g | $885.50 |

| AKSci | 500 mg | €116.00 |

| AKSci | 1 g | €192.00 |

| CymitQuimica | 2.5 g | €446.00 |

Table 1: Pricing Information for 4-(4-Propylphenyl)aniline from Different Suppliers

Research Findings

Research involving 4-(4-Propylphenyl)aniline often focuses on its role in organic synthesis and its potential applications in pharmaceutical chemistry. For example, it has been used in the synthesis of compounds that exhibit biological activity, such as those targeting specific receptors or enzymes .

In a study related to the synthesis of amine derivatives, 4-(4-Propylphenyl)aniline was used in reductive amination reactions to produce compounds with varying yields, typically ranging from 50% to 86% . This demonstrates its utility in forming complex molecules through efficient chemical transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume